molecular formula C10H13NO2 B2412704 4-Methyl-D-phenylalanine CAS No. 1991-87-3; 49759-61-7

4-Methyl-D-phenylalanine

Cat. No.: B2412704
CAS No.: 1991-87-3; 49759-61-7
M. Wt: 179.219
InChI Key: DQLHSFUMICQIMB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-D-phenylalanine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications in Metabolic Disorders

Phenylketonuria Treatment:
One of the primary applications of 4-Methyl-D-phenylalanine is in the treatment of phenylketonuria (PKU), a metabolic disorder caused by a deficiency in phenylalanine hydroxylase. This condition leads to elevated levels of phenylalanine, which can be toxic to the brain. This compound acts as a pharmacological chaperone that stabilizes misfolded phenylalanine hydroxylase, facilitating its proper function and reducing plasma phenylalanine levels .

Clinical Studies:
Recent studies have demonstrated the efficacy of this compound in clinical settings. For instance, patients with specific mutations in the PAH gene have shown significant responses to treatment with this compound, leading to improved metabolic control and dietary flexibility . The compound's ability to enhance enzyme activity suggests its potential as a therapeutic agent for individuals with BH4-responsive PKU.

Biochemical Properties and Mechanisms

Transport Mechanism:
Research indicates that this compound may exhibit selective transport properties through the large neutral amino acid transporter (LAT1). This selectivity is crucial for targeted delivery in cancer therapies, where tumor cells often overexpress LAT1 . The structural characteristics of this compound allow it to compete effectively with other amino acids for transport across the blood-brain barrier, which is vital for its therapeutic efficacy in neurological conditions .

In Vivo Studies:
In vivo studies have shown that analogs of phenylalanine, including this compound, can accumulate selectively in tumors when administered as part of a treatment regimen. This accumulation enhances the effectiveness of radiolabeled compounds used in positron emission tomography (PET) imaging, thereby improving cancer diagnostics .

Pharmaceutical Synthesis

Chiral Building Block:
this compound serves as an essential chiral building block in pharmaceutical synthesis. Its derivatives are utilized in the production of various bioactive compounds, including inhibitors for cancer-related pathways and anti-inflammatory agents . The ability to produce these analogs through biocatalytic processes highlights the compound's significance in green chemistry initiatives aimed at sustainable pharmaceutical production.

Case Studies:
Several case studies have documented the successful integration of this compound into drug formulations. These studies illustrate its role in enhancing drug solubility and bioavailability, which are critical factors for therapeutic effectiveness .

Properties

IUPAC Name

(2R)-2-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLHSFUMICQIMB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.